N-(4-Methoxybenzyl)-2-propanamine hydrochloride
Overview
Description
N-(4-Methoxybenzyl)-2-propanamine hydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the para position
Mechanism of Action
Target of Action
The primary targets of (4-Methoxyphenyl)methylamine hydrochloride are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . It also interacts with alpha-1A and alpha-2A adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and motor control.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By inhibiting the reuptake of serotonin and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The affected pathways primarily involve the modulation of serotonin and dopamine neurotransmission . The downstream effects include altered mood, cognition, and motor control, which are typical of compounds that modulate monoaminergic neurotransmission.
Pharmacokinetics
Like many amphetamine derivatives, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of (4-Methoxyphenyl)methylamine hydrochloride’s action are primarily due to the increased signaling of serotonin and dopamine. This can result in mood elevation, increased alertness, and potentially euphoria .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic conditions can enhance the stability of the compound, while certain substances may interact with the compound, potentially altering its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 4-methoxybenzylamine with isopropyl bromide in the presence of a base such as cesium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate and dimethylsulfide borane complex are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion back to the amine form.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Methoxybenzyl)-2-propanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)propan-2-amine: A closely related compound without the hydrochloride salt.
4-Methoxybenzylamine: The parent amine without the isopropyl group.
N-Benzylpropan-2-amine: A similar compound where the methoxy group is replaced with a hydrogen atom.
Uniqueness
N-(4-Methoxybenzyl)-2-propanamine hydrochloride is unique due to the presence of both the methoxybenzyl and isopropyl groups, which can influence its reactivity and interactions with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDWPHBLFTZOLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-74-5 | |
Record name | N-(4-Methoxybenzyl)-2-propanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.